molecular formula C11H10F2N4OS B10896316 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896316
M. Wt: 284.29 g/mol
InChI Key: YUUYKLKITYEAIB-MKMNVTDBSA-N
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Description

4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-(difluoromethoxy)benzaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial or antifungal effects by disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a difluoromethoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F2N4OS

Molecular Weight

284.29 g/mol

IUPAC Name

4-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H10F2N4OS/c1-7-15-16-11(19)17(7)14-6-8-4-2-3-5-9(8)18-10(12)13/h2-6,10H,1H3,(H,16,19)/b14-6+

InChI Key

YUUYKLKITYEAIB-MKMNVTDBSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OC(F)F

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2OC(F)F

Origin of Product

United States

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